N-Benzyl-9-hexyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-9-hexyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine family It is characterized by the presence of a benzyl group attached to the nitrogen atom at the 9th position of the purine ring and a hexyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-hexyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with benzyl and hexyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-hexyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and hexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted purine derivatives with different alkyl or acyl groups.
Scientific Research Applications
N-Benzyl-9-hexyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-9-hexyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9H-purin-6-amine: Lacks the hexyl group, making it less hydrophobic.
N-Hexyl-9H-purin-6-amine: Lacks the benzyl group, affecting its binding affinity to certain targets.
6-Benzylaminopurine: A well-known cytokinin used in plant growth regulation.
Uniqueness
N-Benzyl-9-hexyl-9H-purin-6-amine is unique due to the presence of both benzyl and hexyl groups, which confer distinct physicochemical properties and biological activities. This dual substitution enhances its potential as a versatile compound in various scientific applications.
Properties
CAS No. |
64498-14-2 |
---|---|
Molecular Formula |
C18H23N5 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-benzyl-9-hexylpurin-6-amine |
InChI |
InChI=1S/C18H23N5/c1-2-3-4-8-11-23-14-22-16-17(20-13-21-18(16)23)19-12-15-9-6-5-7-10-15/h5-7,9-10,13-14H,2-4,8,11-12H2,1H3,(H,19,20,21) |
InChI Key |
PCRORDWEDSLTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.